molecular formula C15H14F2N2O3S B5304791 N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide

N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide

Cat. No. B5304791
M. Wt: 340.3 g/mol
InChI Key: ZUSLYXVEUVCCHO-UHFFFAOYSA-N
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Description

N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide, also known as DASA-58, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DASA-58 has been found to exhibit potent inhibitory effects on several enzymes, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide involves the inhibition of the target enzymes through binding to their active sites. This leads to a reduction in their activity, which can have downstream effects on various physiological processes. For example, inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which can affect the pH balance of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide depend on the specific enzyme that it targets. For example, inhibition of histone deacetylases can lead to changes in gene expression, while inhibition of fatty acid amide hydrolases can lead to an increase in the levels of endocannabinoids, which have been implicated in various physiological processes, including pain sensation and appetite regulation.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide in lab experiments is its potent inhibitory effects on multiple enzymes, which can allow for the investigation of various physiological processes. However, one limitation is its specificity for certain enzymes, which can make it difficult to study the effects of its inhibition on other enzymes or physiological processes.

Future Directions

There are several future directions for research on N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another area of interest is the development of new analogs of N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide with improved potency and specificity for certain enzymes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide and its potential as a research tool for investigating various physiological processes.

Synthesis Methods

The synthesis of N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide involves several steps, starting with the reaction of 2,6-difluoroaniline with p-toluenesulfonyl chloride to form N-(2,6-difluorophenyl)-p-toluenesulfonamide. This compound is then reacted with dimethylamine and sodium hydride to form N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide.

Scientific Research Applications

N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide has been the subject of numerous scientific studies, particularly in the field of medicinal chemistry. It has been found to exhibit potent inhibitory effects on several enzymes, including carbonic anhydrases, histone deacetylases, and fatty acid amide hydrolases. These enzymes play important roles in various physiological processes, and their dysregulation has been implicated in several diseases, including cancer, neurodegenerative disorders, and inflammation.

properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-19(2)23(21,22)11-8-6-10(7-9-11)18-15(20)14-12(16)4-3-5-13(14)17/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSLYXVEUVCCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylsulfamoyl)phenyl]-2,6-difluorobenzamide

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